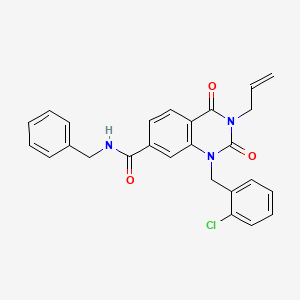
3-allyl-N-benzyl-1-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-N-benzyl-1-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H22ClN3O3 and its molecular weight is 459.93. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-N-benzyl-1-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-N-benzyl-1-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates for Polycyclic Compounds
Research by Noguchi et al. (1986) on the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides demonstrates the versatility of fused 1,3-cyclohexadiene systems as synthetic intermediates. These compounds are shown to be valuable for the synthesis of polycyclic compounds through cycloaddition reactions and for benzo-fused heterocycles by dehydrogenation, highlighting the compound's potential as a precursor for complex heterocyclic synthesis (Noguchi et al., 1986).
Antimicrobial and Antitubercular Activities
A novel series of analogs derived from quinazolinone compounds have been synthesized and evaluated for their antimicrobial and antitubercular activities. Rao and Subramaniam (2015) found that some of these compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as against the Mycobacterium tuberculosis H37Rv strain. This suggests potential applications of these compounds in the development of new antimicrobial and antitubercular agents (Rao & Subramaniam, 2015).
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research into heterocyclic carboxamides has explored their potential as antipsychotic agents. Norman et al. (1996) synthesized analogues of 1192U90, evaluating them for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Their study found that certain derivatives exhibited potent in vivo activities, suggesting their utility in developing new antipsychotic medications (Norman et al., 1996).
Synthesis of Tetra- and Penta-heterocyclic Compounds
Abdallah et al. (2009) described the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. These compounds are synthesized through Michael addition reactions and other synthetic pathways, underscoring the compound's role in generating structurally diverse heterocycles with potential biological activity (Abdallah et al., 2009).
Eigenschaften
IUPAC Name |
N-benzyl-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-2-14-29-25(32)21-13-12-19(24(31)28-16-18-8-4-3-5-9-18)15-23(21)30(26(29)33)17-20-10-6-7-11-22(20)27/h2-13,15H,1,14,16-17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEYNGAMJIHFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N(C1=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

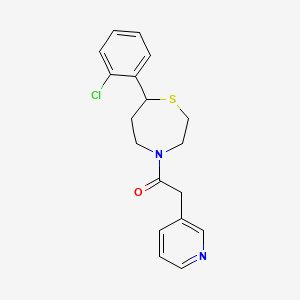
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2445631.png)

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](3-methoxyphenyl)methanone](/img/structure/B2445635.png)
![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2445637.png)

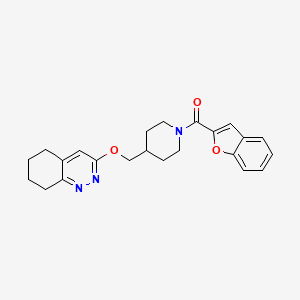
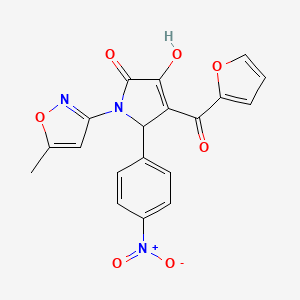

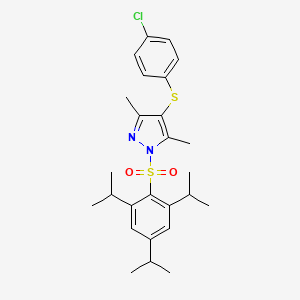

![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide](/img/structure/B2445646.png)
![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol](/img/structure/B2445647.png)
![2-[(4-Chlorobenzyl)thio]ethanamine](/img/structure/B2445649.png)